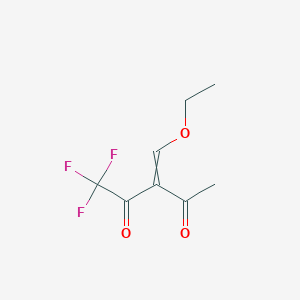

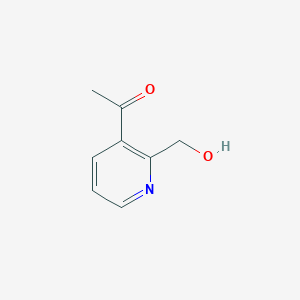

![molecular formula C7H6BFO2 B063848 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 174671-89-7](/img/structure/B63848.png)

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

Overview

Description

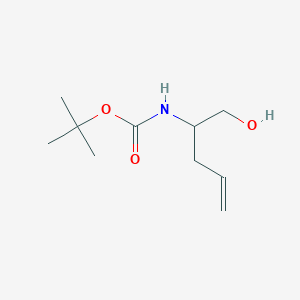

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H6BFO2 and its molecular weight is 151.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activities : Derivatives of 6-Fluorobenzo[c][1,2]oxaborol, specifically 6-fluoro-4-quinazolinol, have demonstrated significant antifungal activities. These compounds have shown a high inhibitory effect on the growth of various fungi, with EC50 values ranging from 8.3 to 64.2 microg/mL. Research on these compounds includes studying their mechanism of action against Fusarium oxysporum, where an increase in cell membrane permeability and disruption of mycelial structure were observed (Xu et al., 2007).

Carcinogenicity Studies : 6-Fluorobenzo[c]phenanthrene (6-FB[c]Ph), a derivative, was used in studies exploring its carcinogenicity. This research compared the oxidative metabolism of 6-FB[c]Ph with benzo[c]phenanthrene (B[c]Ph) to understand the impact of the 6-fluoro substituent on carcinogenicity. It was found that the 6-fluoro substituent influences the metabolism and formation of carcinogenic compounds (Prasad et al., 1988).

Tumorigenic Activities : Research compared the tumorigenic activities of benzo[a]pyrene and 6-fluorobenzo[a]pyrene. It was observed that the 6-fluoro derivative exhibited about half the activity of benzo[a]pyrene in certain cancer models, highlighting the importance of the unsubstituted 6-position in carcinogenicity (Buening et al., 1983).

Treatment of African Trypanosomiasis : Novel boron-containing molecules related to 6-Fluorobenzo[c][1,2]oxaborol have shown potent activity against Trypanosoma brucei, the causative agent of African Trypanosomiasis. These compounds demonstrated the ability to cure stage 1 and 2 of the disease in mice models when administered orally. They were also observed to cross the blood-brain barrier effectively (Nare et al., 2010).

Antimycobacterial Agents : A series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were synthesized and tested for antimycobacterial properties. These compounds showed potential as inhibitors of mycobacterial leucyl-tRNA synthetase and demonstrated activity against multidrug-resistant mycobacteria (Šlechta et al., 2023).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes and proteins. It has been reported to bind with the catalytic domain of PDE4B2, a phosphodiesterase enzyme, in a manner that overlaps with the phosphate in cAMP during the substrate hydrolysis process .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the release of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are associated with pathological changes in skin structure and barrier function, as well as immune dysregulation in conditions such as psoriasis and atopic dermatitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the catalytic domain of PDE4B2. Its oxaborole moiety chelates with the catalytic bimetallic center, overlapping with the phosphate in cAMP during the substrate hydrolysis process, and extending interactions into the adenine pocket .

Properties

IUPAC Name |

6-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCOVKFUYLBCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474362 | |

| Record name | 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174671-89-7 | |

| Record name | 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)

![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)

![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)